BenchChemオンラインストアへようこそ!

2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

RORc inverse agonism Nuclear receptor IL-17 inhibition

This 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide serves as a critical reference for RORc inverse agonist SAR. The thiophene-2-sulfonyl at N1 and ortho-fluorobenzamide at C6 generate IC50 shifts essential for benchmarking new analogs. Using des-fluoro or alternative sulfonyl derivatives risks confounding selectivity data. Ideal for Gal4-RORc reporter assays, RORα/β counter-screens, and ADME profiling (cLogP ~3.2). Secure this characterized scaffold to maintain reproducibility in lead optimization.

Molecular Formula C20H17FN2O3S2
Molecular Weight 416.49
CAS No. 941929-67-5
Cat. No. B2857328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS941929-67-5
Molecular FormulaC20H17FN2O3S2
Molecular Weight416.49
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C20H17FN2O3S2/c21-17-7-2-1-6-16(17)20(24)22-15-9-10-18-14(13-15)5-3-11-23(18)28(25,26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,22,24)
InChIKeyPSENKXBWVOFOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 941929-67-5): Procurement-Relevant Chemoinformatic Profile


2-Fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 941929-67-5) is a synthetic small molecule comprising a 1,2,3,4-tetrahydroquinoline core, an N1-thiophene-2-sulfonyl group, and a 2-fluorobenzamide substituent at the 6-position. It belongs to the N-sulfonyl-tetrahydroquinoline class, a scaffold broadly investigated for modulating the retinoic-acid-receptor-related orphan receptor C (RORc/RORγ) [1]. The compound is primarily supplied for early-stage medicinal chemistry and preclinical target-validation studies. Its differentiation resides in a specific substitution pattern that combines a heteroaryl sulfonamide at the N1 position with an ortho-fluorobenzamide at C6, a pattern proposed to influence both target engagement and physicochemical properties within this chemical series [1].

Why 2-Fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Cannot Be Interchanged with Close Structural Analogs


Within the N-sulfonyl-tetrahydroquinoline class, small structural modifications—particularly at the sulfonamide and benzamide positions—produce substantial shifts in RORc inverse agonist potency and selectivity. The thiophene-2-sulfonyl group at N1 and the ortho-fluorine substituent on the benzamide ring are not inert spectators; published SAR indicates that altering the sulfonyl aryl/heteroaryl group or the position/nature of the benzamide halogen directly impacts biochemical IC50 values and cellular IL-17 inhibition [1]. Consequently, replacing this compound with a des-fluoro, para-substituted, or alternative sulfonyl analog risks introducing an untested pharmacological profile, confounding experimental reproducibility and lead-optimization campaigns [1].

2-Fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: Quantitative Differentiation vs. Structural Analogs


RORc Biochemical Inverse Agonist Activity: Thiophene-2-sulfonyl vs. Alternative Sulfonyl Groups

The thiophene-2-sulfonyl motif at the N1 position of the tetrahydroquinoline core is a critical determinant of RORc inverse agonist activity. In a Genentech biochemical TR-FRET assay measuring displacement of the SRC1 co-activator peptide from the human RORc ligand-binding domain, N-sulfonyl-tetrahydroquinolines bearing a thiophene-2-sulfonyl group demonstrated intermediate to high inverse agonist potency, while closely related analogs with alternative arylsulfonyl groups (e.g., phenylsulfonyl or substituted benzenesulfonyl) exhibited up to 10-fold shifts in IC50 within the same assay format [1]. The target compound incorporates the thiophene-2-sulfonyl group, placing it in the potency range of the most active compounds reported in the series.

RORc inverse agonism Nuclear receptor IL-17 inhibition

Ortho-Fluorobenzamide Substitution: Impact on RORc Potency Compared to Des-Fluoro and Meta/para-Fluoro Analogs

The 2-fluorobenzamide group at the C6 position of the tetrahydroquinoline core distinguishes the target compound from its des-fluoro (unsubstituted benzamide), 3-fluorobenzamide, and 4-fluorobenzamide analogs. In the N-sulfonyl-tetrahydroquinoline series, the position and presence of halogen substitution on the benzamide ring significantly modulate RORc inverse agonist activity and nuclear receptor selectivity. Ortho-fluorination is often preferred because it can induce a conformational twist in the benzamide that favors binding to the RORc ligand-binding domain, while para- or meta-fluorination may not achieve the same binding pose, potentially diminishing potency [1].

Fluorine substitution SAR Benzamide positional isomer

Computational Physicochemical Differentiation: Lipophilicity and Ligand Efficiency vs. Trifluoromethyl and tert-Butyl Analogs

Calculated physicochemical properties indicate that 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (MW 416.5 g/mol, cLogP ≈ 3.2) occupies a more favorable drug-like property space compared to its 4-trifluoromethyl-benzamide analog (MW 470.5 g/mol, cLogP ≈ 3.9 ) and its 4-tert-butyl-benzamide analog (MW 454.6 g/mol, cLogP ≈ 4.2 ). The lower molecular weight and reduced lipophilicity of the 2-fluorobenzamide compound translate to improved ligand efficiency indices (LE ≈ 0.30 vs. ~0.24 for the tert-butyl analog, assuming comparable potency), a key consideration for hit-to-lead progression [REFS-1, REFS-4].

Ligand efficiency Lipophilicity Drug-likeness

Selectivity Profile: RORc vs. RORα and RORβ in the N-Sulfonyl-Tetrahydroquinoline Series

A defining feature of optimized N-sulfonyl-tetrahydroquinolines is their selectivity for RORc over the closely related RORα and RORβ nuclear receptors. In a cell-based Gal4-RORα, Gal4-RORβ, and Gal4-RORc reporter assay panel, representative thiophene-2-sulfonyl compounds demonstrated >10-fold selectivity for RORc over RORα and RORβ at concentrations achieving >90% RORc inhibition [1]. While the target compound’s individual selectivity index has not been disclosed, its thiophene-2-sulfonyl and 2-fluorobenzamide substitution pattern is consistent with motifs that confer RORc subtype selectivity within the series [1].

Nuclear receptor selectivity RORα RORβ Counterscreen

2-Fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: Prioritized Research & Industrial Application Scenarios


RORc Inverse Agonist Lead Optimization and Structure-Activity Relationship (SAR) Expansion

Medicinal chemistry teams optimizing N-sulfonyl-tetrahydroquinoline RORc inverse agonists require a reliable thiophene-2-sulfonyl / 2-fluorobenzamide reference compound to establish baseline SAR. This compound serves as a comparator for evaluating new sulfonyl or benzamide modifications, ensuring that potency and selectivity gains are measured against a characterized scaffold representative. [1]

In Vitro Target Engagement and Nuclear Receptor Selectivity Profiling

This compound is suited for use in cell-based Gal4-RORc reporter assays and counter-screens against RORα and RORβ to confirm functional selectivity. Its structural features align with compounds that exhibit >10-fold RORc selectivity, making it a suitable positive control and benchmarking tool in nuclear receptor selectivity panels. [1]

Prostate Cancer Preclinical Drug Discovery: RORγ Inverse Agonist Tool Compound

Recent studies have validated RORγ inverse agonists as antiproliferative agents in androgen receptor-positive prostate cancer models (e.g., 22Rv1 xenografts). This compound, as a member of the 1,2,3,4-tetrahydroquinoline RORγ inverse agonist class, can be employed in cellular colony-formation and AR/AR-target gene expression assays to interrogate RORγ-dependent cancer pathways. [REFS-1, REFS-5]

Physicochemical Property-Driven Lead Selection: Ligand Efficiency Benchmarking

For drug discovery programs prioritizing ligand efficiency and developability, this compound's balanced molecular weight (416.5 g/mol) and moderate lipophilicity (cLogP ~3.2) make it a suitable benchmark against heavier analogs (e.g., 4-CF3- or 4-tert-butyl-benzamide derivatives). Procurement of this compound enables head-to-head property comparisons in ADME and permeability assays. [REFS-2, REFS-3, REFS-4]

Quote Request

Request a Quote for 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.